5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide
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Overview
Description
5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide typically involves multiple steps:
Formation of the Fluorophenylpiperazine Moiety: This can be achieved through the reaction of 4-fluoroaniline with piperazine under appropriate conditions.
Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The final step involves coupling the fluorophenylpiperazine with the indole derivative using a suitable coupling agent such as carbodiimide or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the pentanamide chain.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pentanamide chain.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors such as serotonin or dopamine receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[18F]Fluorophenylpiperazines: These compounds share the fluorophenylpiperazine moiety and are used in neuropharmacological studies.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based drugs have similar structural features and biological activities.
Uniqueness
5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-6-yl)-5-oxopentanamide is unique due to its specific combination of fluorophenyl, piperazine, and indole moieties, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C23H25FN4O2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-6-yl)-5-oxopentanamide |
InChI |
InChI=1S/C23H25FN4O2/c24-18-5-8-20(9-6-18)27-12-14-28(15-13-27)23(30)3-1-2-22(29)26-19-7-4-17-10-11-25-21(17)16-19/h4-11,16,25H,1-3,12-15H2,(H,26,29) |
InChI Key |
XUDCIOBPMUAOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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